

A Comparative Guide to the Computational Modeling of Benzotrifuroxan (BTF) Detonation

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Compound of Interest

Compound Name: **Benzotrifuroxan**

Cat. No.: **B3051571**

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This guide provides a comparative analysis of **Benzotrifuroxan** (BTF), a powerful, hydrogen-free high explosive, against other common energetic materials. It focuses on the computational and experimental methodologies used to characterize its detonation performance, offering valuable insights for researchers and scientists in the field of energetic materials.

Introduction to Benzotrifuroxan (BTF)

Benzotrifuroxan ($C_6N_6O_6$), also known as BTF, is a high-energy-density material notable for its CO-balanced and hydrogen-free molecular structure.^{[1][2]} This composition distinguishes it from traditional CHNO explosives, as the absence of hydrogen precludes the formation of water (H_2O) as a primary detonation product.^[3] Its performance characteristics are often considered equivalent to those of HMX-based explosives, though it exhibits a different isentrope.^{[1][4]} BTF's unique properties make it a subject of significant interest in both theoretical and experimental studies of detonation physics and chemistry.

Computational Modeling of Detonation

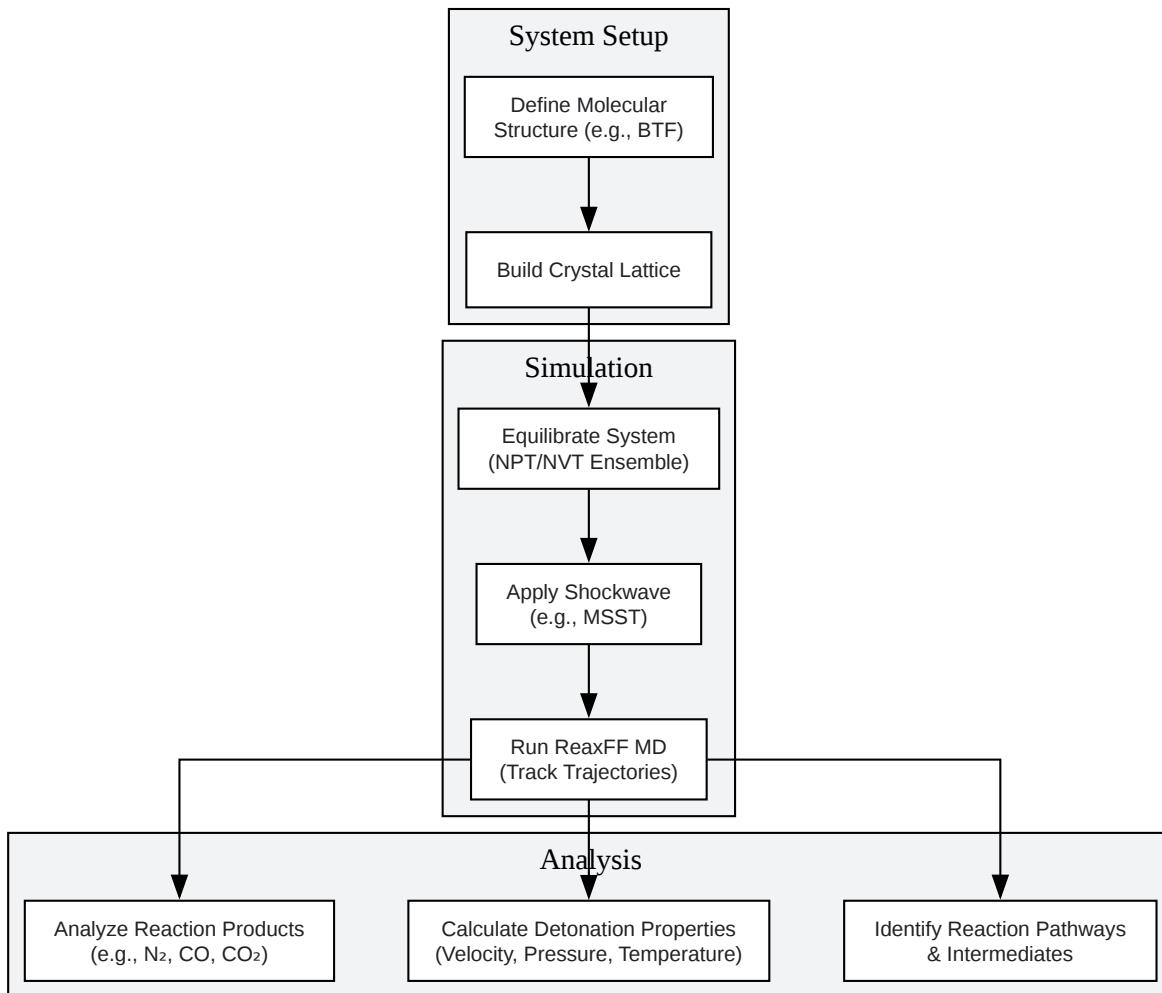
The study of detonation at the atomic level relies heavily on sophisticated computational methods. Among these, ReaxFF (Reactive Force Field) molecular dynamics (MD) has emerged as a powerful tool for simulating the complex chemical kinetics involved in the detonation of energetic materials.^{[5][6]}

ReaxFF Molecular Dynamics:

ReaxFF is a bond-order-based potential that can model the formation and breaking of chemical bonds during a simulation.[6] This allows it to capture the intricate reaction pathways of complex materials under extreme conditions of high pressure and temperature, characteristic of a detonation event.[5][7] The methodology enables researchers to:

- Simulate chemical changes in large-scale atomic systems over nanosecond timescales.[5][6]
- Predict reaction kinetics and identify intermediate products and reaction mechanisms.[6][8]
- Study the initial decomposition steps, such as the breaking of trigger bonds in explosive molecules.[5]

The general workflow for simulating detonation using ReaxFF involves setting up a molecular crystal, applying a shockwave computationally, and observing the subsequent chemical reactions and energy release.

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Caption: A logical workflow for computational modeling of detonation using ReaxFF MD.

Comparative Detonation Performance

The performance of an explosive is characterized by several key parameters, including detonation velocity (D), detonation pressure (P), and heat of explosion (Q). Below is a comparison of BTF with other well-known high explosives.

Parameter	Benzotriphenoxan (BTF)	HMX	RDX	TATB	Units	Citations
Molecular Formula	C ₆ N ₆ O ₆	C ₄ H ₈ N ₈ O ₈	C ₃ H ₆ N ₆ O ₆	C ₆ H ₆ N ₆ O ₆	-	[3]
Density (ρ)	~1.82 - 1.91	~1.91	~1.82	~1.94	g/cm ³	[9][10][11]
Detonation Velocity (D)	8.61 - 9.2	9.10	8.70	7.35	km/s	[10][12][13]
Detonation Pressure (P)	30.5 - ~42	39.0 - 39.3	34.0	25.9	GPa	[10][12][13]
Heat of Explosion (Q)	Higher than HMX	Baseline	-	-	kJ/kg	[9][14]
Detonation Temperature (T)	~4100	~3380	~3370	~3000	K	[3][9]

Note: Values can vary based on the initial density and experimental/computational conditions.

BTF demonstrates a high detonation velocity and pressure, comparable to HMX.[10][12]

Notably, experimental studies have found its heat of explosion to be higher than that of HMX.[9]

However, its propellant performance, measured by shell expansion velocity, is lower.[9]

Experimental Protocols for Detonation Characterization

Several experimental techniques are employed to measure the detonation properties of explosives. These methods provide crucial data for validating computational models.

A. Pyrometric Method for Temperature and Pressure Measurement This method is used to determine the brightness temperature and pressure profiles of detonation products.

- Charge Preparation: Press charges of the explosive (e.g., BTF) to a specific density (e.g., 1.82 g/cm³).[9]
- Experimental Setup: Place the charge in a setup with an optical window (e.g., LiF or glycerin) allowing for the measurement of light emission from the detonation front.[9]
- Data Acquisition: Use a pyrometer to record the brightness temperature profile as the detonation wave interacts with the window.
- Pressure Measurement (Indicator Method): Place an indicator liquid (e.g., CHBr₃ or CCl₄) in contact with the charge.[9] Use pressure transducers to measure the shock pressure transmitted into the indicator as the detonation wave arrives.[9]
- Analysis: Correlate the measured temperature and pressure profiles to determine the Chapman-Jouguet (CJ) state parameters.[9]

B. T-20 Method for Propellant Performance This method assesses the ability of an explosive to do work by measuring the expansion velocity of a cylindrical shell.

- Assembly: A cylindrical charge of the explosive is placed within a standardized metal (e.g., copper) shell.[9]
- Initiation: The explosive charge is detonated from one end.
- Measurement: High-speed diagnostics, such as streak photography or laser velocimetry, are used to measure the radial expansion velocity of the cylinder wall over time.
- Analysis: The Gurney energy and other performance metrics are calculated from the shell's expansion velocity.[9]

Detonation Reaction Mechanisms

The detonation process transforms a condensed explosive into hot, high-pressure gaseous products within a very narrow reaction zone that follows a leading shock front. This structure is often described by the Zeldovich-von Neumann-Döring (ZND) model.[15]

Computational simulations like ReaxFF MD help elucidate the sequence of chemical reactions within this zone. For many high explosives, the initial steps involve the breaking of the weakest

bonds, often leading to the formation of NO_2 .^[7] Subsequent, highly exothermic reactions then form stable final products like N_2 , H_2O , CO , and CO_2 .^{[8][15]} In the case of BTF, the absence of hydrogen means the product mixture is dominated by N_2 and carbon oxides.^[3]



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Caption: A conceptual diagram of the detonation wave based on the ZND model.

The electrical conductivity of the detonation products can also provide insight into the reaction zone.^[3] Studies on BTF show conductivity similar to hydrogen-containing explosives, suggesting that ions from water dissociation are not the primary charge carriers, and that connected structures of carbon particles likely play a significant role.^[3]

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